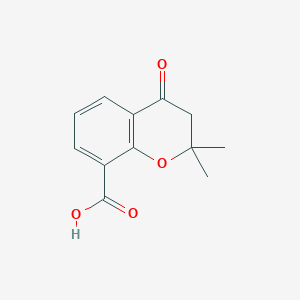
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid is a chemical compound with the molecular formula C12H12O4. It is known for its utility in various research applications, particularly in the fields of chemistry and biology. The compound is characterized by its chroman ring structure, which is a common motif in many biologically active molecules.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid typically involves several steps. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve the use of catalysts to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The aromatic ring in the chroman structure can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure is similar to many biologically active molecules, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-oxochroman-8-carboxylic Acid involves its interaction with specific molecular targets. The chroman ring structure allows it to bind to enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2-Dimethyl-4-oxochroman-8-carboxylic Acid can be compared to other similar compounds, such as:
2,2-Dimethyl-4-oxochroman-7-carboxylic Acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
2,2-Dimethyl-4-oxo-3H-chromene-7-carboxylic Acid: Another closely related compound with slight variations in the chroman ring structure
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
2,2-Dimethyl-4-oxochroman-8-carboxylic acid, a compound belonging to the chroman family, has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a chroman backbone with a carboxylic acid functional group. This structural configuration is crucial for its interaction with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment. For instance:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound was found to inhibit cell proliferation in melanoma (B16-F0) and mammary adenocarcinoma (LM3) cell lines, showing selectivity towards tumor cells over normal cells .
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| B16-F0 (Melanoma) | 10.5 | 3.75 |
| LM3 (Adenocarcinoma) | 12.0 | 4.0 |
| NMuMG (Normal) | 39.5 | - |
Anti-inflammatory Activity
The compound has also been studied for its anti-inflammatory properties. Research indicates that derivatives of chroman compounds can inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. This inhibition suggests a potential for developing anti-inflammatory drugs based on the structure of this compound .
Antimicrobial Activity
In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties. Studies have shown that chroman derivatives can effectively inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
Case Studies
-
Study on Cytotoxic Effects :
A study conducted on a library of chroman derivatives found that this compound displayed a potent inhibitory effect on tumor cell lines compared to normal cells. The mechanism was attributed to the induction of apoptosis in cancer cells . -
Inflammation Model :
In an experimental model of inflammation, the compound reduced edema in animal models significantly when administered at doses correlating with its in vitro activity against LOX .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2,2-dimethyl-4-oxo-3H-chromene-8-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-12(2)6-9(13)7-4-3-5-8(11(14)15)10(7)16-12/h3-5H,6H2,1-2H3,(H,14,15) |
InChI Key |
XVNPBUKOAHJMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C(=CC=C2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















